molecular formula C17H32N2O3S B7093340 N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide

Cat. No.: B7093340
M. Wt: 344.5 g/mol
InChI Key: KVFFOIWLXDXKOQ-UHFFFAOYSA-N
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Description

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide is a synthetic organic compound featuring a piperidine ring, a cyclobutyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3S/c1-4-15(5-2)17(20)19-8-6-16(7-9-19)18-23(21,22)12-14-10-13(3)11-14/h13-16,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFOIWLXDXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NS(=O)(=O)CC2CC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the 2-Ethylbutanoyl Group: This step involves the acylation of the piperidine nitrogen using 2-ethylbutanoyl chloride in the presence of a base like triethylamine.

    Attachment of the 3-Methylcyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclobutyl halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the 2-ethylbutanoyl moiety, potentially converting it to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the 2-ethylbutanoyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored through various in vitro and in vivo assays.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring and sulfonamide group are known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)urea: Contains a urea group, which may alter its biological activity.

    N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)thiourea: Similar to the urea derivative but with a sulfur atom, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the methanesulfonamide group in N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(3-methylcyclobutyl)methanesulfonamide distinguishes it from other similar compounds. This group can significantly influence the compound’s solubility, stability, and biological activity, making it a unique candidate for further research and development.

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